molecular formula C13H14IN3OS B8794666 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

Cat. No.: B8794666
M. Wt: 387.24 g/mol
InChI Key: ZRVWIJGWLUGRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C13H14IN3OS and its molecular weight is 387.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14IN3OS

Molecular Weight

387.24 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-iodobenzamide

InChI

InChI=1S/C13H14IN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)

InChI Key

ZRVWIJGWLUGRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Iodobenzoic acid (2 mmol), EDC (2 mmol), and HOBt (4 mmol) were added to 6 ml DCM and stirred at rt for 1 hour. 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-amine (2 mmol) was added as a solution in 4 ml DMF. The reaction was stirred at rt for 1 hour and then diluted with ethyl acetate. The solution was washed with 1N HCl, sat. sodium bicarbonate, and brine. The organic layer was dried over sodium sulfate and then evaporated to give N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (750 mg) pure by LCMS.
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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